![molecular formula C11H9ClN2S B13551150 7-chloro-4H,5H-naphtho[1,2-d][1,3]thiazol-2-amine](/img/structure/B13551150.png)
7-chloro-4H,5H-naphtho[1,2-d][1,3]thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-chloro-4H,5H-naphtho[1,2-d][1,3]thiazol-2-amine is a chemical compound with the molecular formula C11H9ClN2S. It is known for its unique structure, which includes a naphtho-thiazole core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-4H,5H-naphtho[1,2-d][1,3]thiazol-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiophenol with 2-chloronaphthalene-1,4-dione in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction proceeds through nucleophilic substitution and cyclization to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
7-chloro-4H,5H-naphtho[1,2-d][1,3]thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a potassium channel activator, which can influence cellular processes.
Medicine: Studied for its potential therapeutic effects, including its ability to modulate ion channels and its anti-cancer properties.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical syntheses
Mechanism of Action
The mechanism of action of 7-chloro-4H,5H-naphtho[1,2-d][1,3]thiazol-2-amine involves its interaction with molecular targets such as potassium channels. It acts as an activator of these channels, leading to hyperpolarization of the cell membrane. This can result in various physiological effects, including vasodilation and modulation of cellular signaling pathways. Additionally, its anti-cancer properties are attributed to its ability to induce apoptosis in cancer cells by activating caspase pathways and inhibiting Akt phosphorylation .
Comparison with Similar Compounds
Similar Compounds
7-chloro-4,5-dihydronaphtho[1,2-d]thiazol-2-amine: A structurally similar compound with slight variations in the hydrogenation state.
2-aminothiophenol derivatives: Compounds with similar functional groups but different core structures.
Naphthoquinone derivatives: Compounds with a naphthoquinone core that exhibit similar reactivity.
Uniqueness
7-chloro-4H,5H-naphtho[1,2-d][1,3]thiazol-2-amine stands out due to its unique naphtho-thiazole core, which imparts distinct chemical and biological properties. Its ability to activate potassium channels and induce apoptosis in cancer cells makes it a compound of significant interest in medicinal chemistry .
Properties
Molecular Formula |
C11H9ClN2S |
|---|---|
Molecular Weight |
236.72 g/mol |
IUPAC Name |
7-chloro-4,5-dihydrobenzo[e][1,3]benzothiazol-2-amine |
InChI |
InChI=1S/C11H9ClN2S/c12-7-2-3-8-6(5-7)1-4-9-10(8)14-11(13)15-9/h2-3,5H,1,4H2,(H2,13,14) |
InChI Key |
ISEZUHGOSOOAMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C3=C1C=C(C=C3)Cl)N=C(S2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


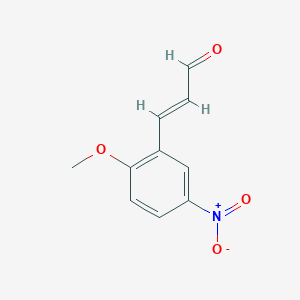
![6-Amino-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B13551073.png)
![1-methyl-5-{[(5-methylpyridin-2-yl)oxy]methyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B13551079.png)
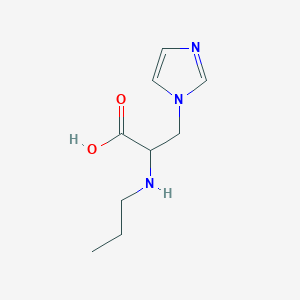

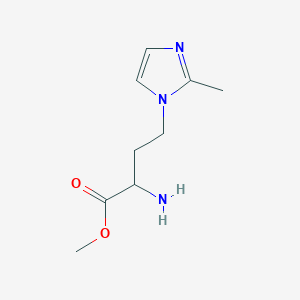
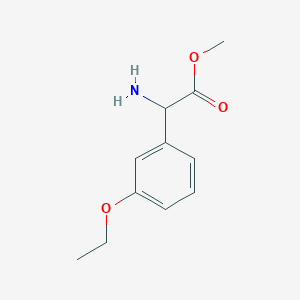

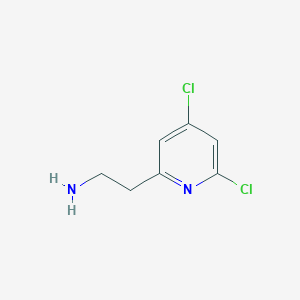


![ethyl6-hydroxy-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylate](/img/structure/B13551143.png)


